molecular formula C10H11NO4 B12891333 4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid

4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid

Cat. No.: B12891333
M. Wt: 209.20 g/mol
InChI Key: ZDLYBKDSZJKHPL-VURMDHGXSA-N
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Description

4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a hydroxy group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-1H-pyrrole-2-carbaldehyde with malonic acid in the presence of a base, followed by oxidation and hydrolysis steps . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-pyrrol-2-yl)ethanone
  • 2-Acetylpyrrole
  • Pyrrole-α-methyl ketone

Uniqueness

4-(1-Ethyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(Z)-4-(1-ethylpyrrol-2-yl)-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C10H11NO4/c1-2-11-5-3-4-7(11)8(12)6-9(13)10(14)15/h3-6,12H,2H2,1H3,(H,14,15)/b8-6-

InChI Key

ZDLYBKDSZJKHPL-VURMDHGXSA-N

Isomeric SMILES

CCN1C=CC=C1/C(=C/C(=O)C(=O)O)/O

Canonical SMILES

CCN1C=CC=C1C(=CC(=O)C(=O)O)O

Origin of Product

United States

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